Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime, also known as CAS number 101388-79-8, is a chemical compound with the molecular formula CHNOS and a molar mass of 198.24 g/mol. This compound features a pyridine ring substituted with a thioether and an oxime functional group, making it a versatile structure in organic chemistry. The presence of the oxime group indicates potential reactivity, particularly in nucleophilic addition reactions, while the pyridine moiety can contribute to biological activity and coordination chemistry.
Acetaldehyde derivatives are known for their reactivity in various chemical transformations. The oxime functional group allows for:
The compound's thioether linkage may also participate in reactions typical for sulfur-containing compounds, such as oxidation and substitution reactions.
Compounds containing pyridine and thioether functionalities often exhibit significant biological activities. Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime has been studied for its potential pharmacological properties. While specific studies on this compound may be limited, similar compounds have been noted for:
The synthesis of Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime can be achieved through several methods:
Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime has potential applications in:
Interaction studies involving Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime would likely focus on:
Several compounds share structural similarities with Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime. Below is a comparison highlighting their uniqueness:
Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime is unique due to its specific combination of functionalities that may enhance its reactivity and biological activity compared to simpler analogs. Its dual role as both a synthetic intermediate and a potential bioactive compound positions it as an interesting subject for further research in both organic chemistry and medicinal chemistry contexts.